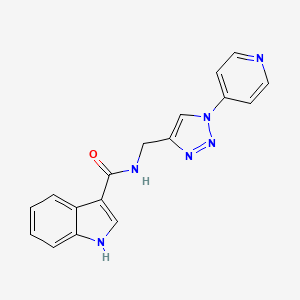

N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-indole-3-carboxamide

Description

Properties

IUPAC Name |

N-[(1-pyridin-4-yltriazol-4-yl)methyl]-1H-indole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N6O/c24-17(15-10-19-16-4-2-1-3-14(15)16)20-9-12-11-23(22-21-12)13-5-7-18-8-6-13/h1-8,10-11,19H,9H2,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLUNUQIGSJKPIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)NCC3=CN(N=N3)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-indole-3-carboxamide typically involves a multi-step process. One common route starts with the preparation of the 1-(pyridin-4-yl)-1H-1,2,3-triazole intermediate. This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction between pyridine-4-yl azide and an appropriate alkyne . The resulting triazole is then coupled with indole-3-carboxylic acid using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification steps may be streamlined using automated chromatography systems to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-indole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The indole moiety can be oxidized under mild conditions using reagents like m-chloroperbenzoic acid (m-CPBA).

Reduction: The pyridine ring can be selectively reduced using hydrogenation catalysts such as palladium on carbon (Pd/C).

Substitution: The triazole ring can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.

Reduction: Hydrogen gas with Pd/C catalyst under atmospheric pressure.

Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

Oxidation: Formation of indole N-oxide derivatives.

Reduction: Formation of partially hydrogenated pyridine derivatives.

Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-indole-3-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases by binding to their active sites, thereby affecting signal transduction pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Structural and Functional Analogues

Compound 41 ()

- Structure : 3-Methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide.

- Key Differences :

- Core: Pyrrole vs. indole in the target compound.

- Substituents: Trifluoromethylpyridinyl and imidazole vs. pyridinyl and triazole.

- Data :

- Implications : The trifluoromethyl group may enhance metabolic stability, while the pyrrole core could reduce π-stacking interactions compared to indole.

AB668 ()

- Structure : Isobutyl 5-fluoro-3-(1-((1-(2-((4-isobutylphenyl)sulfonamido)ethyl)piperidin-4-yl)methyl)-1H-1,2,3-triazol-4-yl)-1H-indole-2-carboxylate.

- Key Differences :

- Substituents: Piperidine-sulfonamide vs. pyridinyl-triazole in the target.

- Functional Groups: Fluorinated indole and ester vs. carboxamide.

- Implications : The sulfonamide and piperidine groups in AB668 likely improve solubility and target engagement, whereas the pyridinyl-triazole in the target may favor hydrogen bonding .

Compounds 54 and 55 ()

- Structures: 54: N-((1-(4-acetamidophenyl)-1H-1,2,3-triazol-4-yl)methyl)acrylamide. 55: N-((1-(4-acetamidophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-cyanoacetamide.

- Key Differences: Aryl Groups: Acetamidophenyl vs. pyridinyl in the target. Linkers: Acrylamide/cyanoacetamide vs. indole-carboxamide.

- Implications : Acetamidophenyl may enhance hydrophilicity, while the indole-carboxamide in the target could improve aromatic stacking in hydrophobic pockets .

Compound 1005612-70-3 ()

- Structure : N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide.

- Key Differences :

- Core: Pyrazolopyridine vs. indole-triazole.

- Substituents: Ethyl-methylpyrazole and phenyl vs. pyridinyl-triazole.

- Implications : The pyrazolopyridine core may offer distinct electronic properties compared to the indole-triazole system .

Data Table: Comparative Analysis of Structural Analogs

Key Observations

Core Heterocycles: Indole-based compounds (target, AB668) may exhibit stronger aromatic interactions than pyrrole or pyrazolopyridine derivatives.

Substituent Effects :

- Pyridinyl groups (target, Compound 41) enhance hydrogen-bond acceptor capacity compared to acetamidophenyl (54/55) or phenyl (1005612-70-3).

- Carboxamide vs. ester/sulfonamide functionalities influence solubility and target selectivity.

Synthetic Challenges :

- Triazole formation via click chemistry (common in , and 7) is a shared strategy, but pyridinyl substitution may require specialized coupling conditions.

Biological Activity

N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-indole-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. The compound features a triazole ring, which is known for its diverse pharmacological properties, and an indole moiety that contributes to its biological interactions. This article reviews the biological activity of this compound, focusing on its effects against various diseases, particularly cancer and metabolic disorders.

The molecular formula of this compound is with a molecular weight of 323.35 g/mol. The structure includes a pyridine ring and a triazole linked to an indole carboxamide.

Anticancer Activity

Recent studies have demonstrated that compounds containing indole and triazole moieties exhibit significant anticancer properties. For instance, derivatives of indole-triazole hybrids have shown promising results in inhibiting various cancer cell lines.

Case Study : A study conducted on a series of indole-triazole compounds revealed that one derivative exhibited an IC50 value of 6.31 µM against MCF-7 breast cancer cells, indicating potent anticancer activity compared to standard treatments like acarbose (IC50 = 750 µM) .

α-Glucosidase Inhibition

This compound has also been evaluated for its ability to inhibit α-glucosidase, an enzyme implicated in carbohydrate metabolism and diabetes management.

Research Findings : In vitro studies have shown that compounds similar to this compound exhibit IC50 values ranging from 6.31 µM to 49.89 µM against α-glucosidase . This suggests that the compound could be a potential candidate for developing new antidiabetic agents.

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications in its structure. For example:

| Compound | IC50 (μM) | Activity |

|---|---|---|

| Acarbose | 750 | Control |

| Indole-Triazole Derivative | 6.31 | Anticancer |

| Indole-Carbohydrazide Derivative | 394-fold more potent than Acarbose | α-glucosidase inhibitor |

This table illustrates the significant enhancement in biological activity through structural modifications.

The mechanism by which this compound exerts its effects may involve the inhibition of key enzymes involved in cancer proliferation and glucose metabolism. Molecular docking studies suggest that the compound binds effectively to the active sites of these enzymes, leading to reduced enzymatic activity .

Q & A

Q. What are the standard synthetic routes for N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-indole-3-carboxamide?

The synthesis typically involves two key steps:

- Triazole Ring Formation : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is employed to construct the 1,2,3-triazole core. For example, an alkyne-functionalized pyridine derivative reacts with an azide-containing intermediate under Cu(I) catalysis .

- Indole Coupling : The triazole-pyridine intermediate is alkylated with 1H-indole-3-carboxamide using nucleophilic substitution or amide bond formation. Reaction conditions (e.g., DMF as solvent, K₂CO₃ as base) are critical for yield optimization .

Q. What spectroscopic methods are used to characterize this compound?

- ¹H NMR : Proton environments are analyzed in deuterated solvents (e.g., DMSO-d₆ or CD₃OD). Key signals include aromatic protons (δ 7.0–8.6 ppm) and methylene bridges (δ 4.5–5.0 ppm) .

- LCMS/HRMS : Confirms molecular weight and purity (>95% by HPLC) .

- IR Spectroscopy : Validates carboxamide C=O stretches (~1650 cm⁻¹) and triazole C-N vibrations (~1450 cm⁻¹) .

Q. What are the primary research applications of this compound?

- Medicinal Chemistry : The triazole-indole-pyridine scaffold is explored for antimicrobial, anticancer, or kinase inhibition due to its structural resemblance to bioactive heterocycles .

- Chemical Biology : Serves as a probe for studying protein-ligand interactions via its modular synthesis .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data during structural validation?

- Dynamic Effects : Aromatic proton splitting may arise from restricted rotation; variable-temperature NMR or 2D techniques (COSY, HSQC) clarify assignments .

- Impurity Analysis : HPLC-coupled mass spectrometry identifies byproducts (e.g., unreacted intermediates) .

- Cross-Validation : Compare experimental data with computational predictions (DFT-based chemical shift calculations) .

Q. What strategies optimize the yield of triazole formation in synthetic routes?

- Catalyst Screening : Replace Cu(I) with Ru(II) for strain-promoted azide-alkyne cycloaddition (SPAAC) to avoid copper residues .

- Solvent Optimization : Use tert-butanol/H₂O mixtures to enhance regioselectivity and reduce side reactions .

- Microwave Assistance : Accelerate reaction kinetics (e.g., 30 minutes at 100°C vs. 24 hours conventionally) .

Q. How is X-ray crystallography applied to confirm the compound’s structure?

- Data Collection : Single crystals are grown via slow evaporation (e.g., in EtOH/CHCl₃). Diffraction data are collected at 100 K .

- Refinement : SHELXL refines anisotropic displacement parameters and validates bond lengths/angles against the Cambridge Structural Database .

- Visualization : WinGX and ORTEP generate thermal ellipsoid plots to illustrate molecular geometry .

Q. What biological assays are recommended for evaluating antifungal activity?

- Microdilution Assays : Test against Postia placenta or Trametes versicolor at concentrations ≤1000 ppm. Measure growth inhibition (%) relative to controls .

- Structure-Activity Relationship (SAR) : Modify substituents on the pyridine or indole moieties to assess impact on efficacy .

- Cytotoxicity Screening : Use mammalian cell lines (e.g., HEK293) to ensure selectivity .

Q. How can computational methods predict the compound’s binding modes?

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., fungal CYP51). Prioritize poses with favorable ΔG values .

- MD Simulations : GROMACS simulations (50 ns) assess stability of ligand-protein complexes in physiological conditions .

Methodological Considerations

Q. How to address low solubility in biological assays?

- Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes .

- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance aqueous solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.